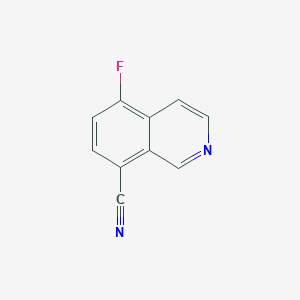

![molecular formula C7H7BrN4 B6357880 2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1515630-19-9](/img/structure/B6357880.png)

2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

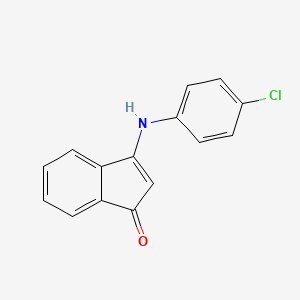

“2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the empirical formula C6H5BrN4. It is a solid substance .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, such as our compound of interest, can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the reaction of 2-aminopyridines with nitriles . More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and I2/KI have also been used .

Molecular Structure Analysis

The molecular structure of “2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine” can be represented by the SMILES string Nc1nc2cc(Br)ccn2n1 .

Chemical Reactions Analysis

The conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines can be achieved through a method based on catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system . Additionally, 2-amino[1,2,4]pyrazolo[1,5-a]pyridines can be obtained in moderate yields by the action of NCS on N-(2-pyridyl)guanidines, followed by treatment with a base .

Physical And Chemical Properties Analysis

The compound “2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a solid substance . Its molecular weight is 213.03 .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its core structure is found in compounds that act as inverse agonists for RORγt , which are relevant in the treatment of autoimmune diseases. Additionally, derivatives of this compound have been identified as inhibitors of enzymes like PHD-1 , JAK1 , and JAK2 , which play roles in signaling pathways related to cancer and inflammatory diseases.

Pharmaceutical Research: Cardiovascular and Diabetes Treatment

The triazolopyridine moiety is significant in the development of treatments for cardiovascular disorders and type 2 diabetes . The presence of the amino and bromo substituents allows for further chemical modifications, potentially leading to new drugs with improved efficacy and safety profiles.

Material Science: Organic Semiconductor Development

In material sciences, this compound can be utilized to create organic semiconductors. Its heterocyclic structure is beneficial for developing materials with specific electronic properties, which are essential for creating efficient organic light-emitting diodes (OLEDs) and solar cells .

Chemical Synthesis: Building Block for Heterocyclic Compounds

As a building block, this compound is used in the synthesis of more complex heterocyclic structures. Its reactivity with various reagents under different conditions allows chemists to construct a wide array of triazolopyridine derivatives, which are crucial in diverse chemical syntheses .

Biochemistry: Enzyme Inhibition Studies

The compound’s ability to inhibit certain enzymes makes it a candidate for biochemical studies related to enzyme function and regulation. By studying its interaction with target enzymes, researchers can gain insights into the mechanisms of action and potentially discover new drug targets .

Analytical Chemistry: Chromatography and Spectroscopy Standards

In analytical chemistry, this compound can serve as a standard or reference material in chromatographic and spectroscopic analyses. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .

Agricultural Chemistry: Pesticide and Herbicide Research

The triazolopyridine ring system is explored for its potential use in developing new pesticides and herbicides. Its structural features may contribute to the creation of compounds with specific modes of action against various agricultural pests and weeds .

Environmental Science: Study of Bioaccumulation and Biodegradation

Research into the environmental impact of triazolopyridine derivatives includes studying their bioaccumulation and biodegradation. Understanding how these compounds interact with ecosystems helps assess their environmental footprint and develop safer chemical practices .

Mechanism of Action

Target of Action

The compound 2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine, also known as 6-BROMO-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE, exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

It is known to interact with its targets, possibly through binding to the active sites of these enzymes or receptors, thereby inhibiting their activity . This interaction can lead to changes in cellular signaling pathways, affecting the function of the cells.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, which is involved in immune response and cell growth . Similarly, acting as a RORγt inverse agonist can influence the Th17 cell differentiation pathway, which plays a role in autoimmune diseases .

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. For instance, inhibition of JAK1 and JAK2 can lead to reduced inflammation and cell proliferation . Acting as a RORγt inverse agonist can modulate immune responses by affecting Th17 cell differentiation .

Safety and Hazards

properties

IUPAC Name |

6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXVSUQCHQPVSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=NN2C=C1Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357828.png)

![8-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357832.png)

![8-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357834.png)

![7-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357842.png)

![8-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357846.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6357847.png)

![2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357887.png)

![Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B6357893.png)